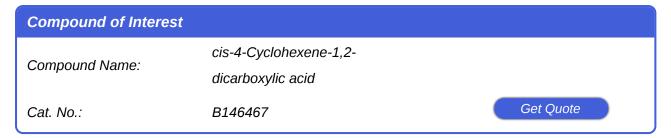


Spectroscopic Profile of cis-4-Cyclohexene-1,2-dicarboxylic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **cis-4- Cyclohexene-1,2-dicarboxylic acid**. The information presented herein is intended to support research and development activities by offering a consolidated resource of its spectral characteristics, facilitating its identification, characterization, and utilization in various scientific applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for **cis-4-Cyclohexene-1,2-dicarboxylic acid**.

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Assignment	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
~1650	C=C stretch	Alkene
~1200-1300	C-O stretch	Carboxylic Acid
~900-950	O-H bend	Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~11.0 - 12.0	Singlet (broad)	2H	-COOH
~5.7	Multiplet	2H	-CH=CH-
~3.2	Multiplet	2H	-CH(COOH)
~2.4	Multiplet	4H	-CH ₂ -

¹³C NMR

Chemical Shift (δ) ppm	Assignment
~175	-СООН
~125	-CH=CH-
~40	-CH(COOH)
~25	-CH ₂ -

Mass Spectrometry (MS)



m/z	Interpretation
170	[M] ⁺ (Molecular Ion)
152	[M - H ₂ O] ⁺
125	[M - COOH]+
79	[C ₆ H ₇] ⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Acid

The target compound is typically synthesized via a two-step process starting with a Diels-Alder reaction to form the anhydride, followed by hydrolysis.

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine maleic anhydride and 3-sulfolene (a source of 1,3-butadiene).
- Heating: Heat the mixture to a temperature sufficient to induce the decomposition of 3sulfolene and initiate the Diels-Alder reaction. This is typically performed in a high-boiling solvent like xylene.
- Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC).
- Isolation and Purification: Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize. Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., petroleum ether) to remove unreacted starting materials. The crude product can be further purified by recrystallization.

Step 2: Hydrolysis to cis-4-Cyclohexene-1,2-dicarboxylic Acid



- Reaction Setup: Suspend the synthesized anhydride in water in a round-bottom flask.
- Heating: Heat the mixture to reflux.
- Reaction Monitoring: The hydrolysis is typically complete when the solid anhydride has fully dissolved.
- Isolation and Purification: Cool the solution to room temperature and then in an ice bath to
 induce crystallization of the dicarboxylic acid. Collect the crystals by vacuum filtration and dry
 them thoroughly.

Spectroscopic Analysis

- 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 5-10 mg of the purified cis-4-Cyclohexene-1,2-dicarboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a suppression of the water signal). Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: The data presented were acquired on a 300 MHz NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR were used.
- Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

2.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.



- Data Acquisition: Record a background spectrum of a blank KBr pellet. Then, place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

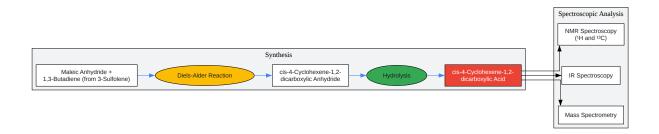
2.2.3. Mass Spectrometry (MS)

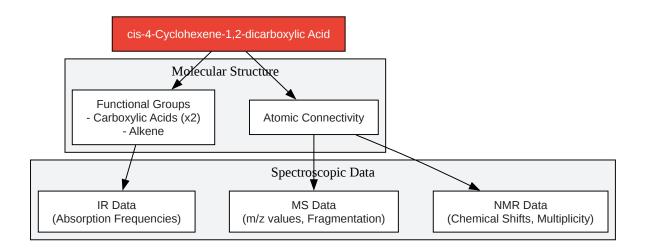
- Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid groups may require derivatization (e.g., esterification) to increase volatility. Alternatively, direct infusion techniques with a suitable ionization method can be used.
- Instrument Setup: A common setup involves a GC coupled to a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition: If using GC-MS, inject the derivatized sample into the GC. The separated
 components elute from the column and enter the mass spectrometer. The mass
 spectrometer is set to scan a mass range appropriate for the expected molecular weight of
 the compound and its fragments.
- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.







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